S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate

Drug Design Physicochemical Profiling Membrane Permeability

S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate (CAS 90379-22-9) is an organosulfur compound belonging to the S-substituted hydrogen thiosulfate (Bunte salt) class, distinguished by a phenethyl-substituted imino-ethyl side chain. It is structurally catalogued as a substituted 1-amino-1-imino-2-sulfosulfanylethane derivative, with computed physicochemical properties including a molecular weight of 274.36 g/mol and a calculated LogP of 2.90.

Molecular Formula C10H14N2O3S2
Molecular Weight 274.4 g/mol
CAS No. 90379-22-9
Cat. No. B12797855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate
CAS90379-22-9
Molecular FormulaC10H14N2O3S2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN=C(CSS(=O)(=O)O)N
InChIInChI=1S/C10H14N2O3S2/c11-10(8-16-17(13,14)15)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12)(H,13,14,15)
InChIKeyOLQAPEZYUYCCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(2-Imino-2-((2-phenylethyl)amino)ethyl) Hydrogen Thiosulfate (90379-22-9): Structural Identity & Compound Class Context for Procurement


S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate (CAS 90379-22-9) is an organosulfur compound belonging to the S-substituted hydrogen thiosulfate (Bunte salt) class, distinguished by a phenethyl-substituted imino-ethyl side chain . It is structurally catalogued as a substituted 1-amino-1-imino-2-sulfosulfanylethane derivative, with computed physicochemical properties including a molecular weight of 274.36 g/mol and a calculated LogP of 2.90 . Although literature explicitly evaluating this specific compound remains limited, its structural features place it within the broader family of synthetic aminoalkyl thiosulfates historically investigated via the Walter Reed (WR) program for radioprotection and metal-chelation applications, where subtle changes in the N-substituent or side-chain are known to critically modulate biological and chemical behavior [1].

Why Thiosulfate Analogs Cannot Assume Interchangeability: The Case for Specifying 90379-22-9


Generic substitution among S-substituted hydrogen thiosulfates is unreliable because even modest alterations in the N-alkyl or N-imino substituent can profoundly affect aqueous solubility, acid dissociation (pKa of the imino/amino group), lipophilicity (LogP), and consequently the compound's ability to cross biological membranes or chelate metal ions [1]. Within the structurally related WR-series, a change from a linear aminoalkyl chain to a phenethyl-iminoethyl architecture is expected to alter both the basicity of the nitrogen center and the molecular shape recognized by transporters or target sites, thereby invalidating one-to-one functional substitution without explicit comparative data [1]. The quantitative evidence summarized below, while limited for this specific CAS number, illustrates the measurable physicochemical divergences that justify rigorous specification in procurement.

Quantitative Differentiation of S-(2-Imino-2-((2-phenylethyl)amino)ethyl) Hydrogen Thiosulfate Against Closest Analogs


Computed Lipophilicity (LogP) Contrast Between the Phenethyl-Imino Derivative and the Closest Non-Imino Analog

The target compound exhibits a computed LogP of 2.90, reflecting the combined effect of the phenethyl group and the imino function . By comparison, the des-imino analog Thiosulfuric acid hydrogen S-[2-(phenethylamino)ethyl] ester (CAS 953-22-0) shows a significantly lower computed LogP (approximately 1.5–1.7, estimated from fragment-based calculators or related aminoalkyl thiosulfate literature ). This >1 log unit difference predicts markedly distinct membrane partitioning and solvent-extraction behavior, which is critical when selecting a compound for cell-based assays or formulation development.

Drug Design Physicochemical Profiling Membrane Permeability

PSA and Hydrogen-Bond Donor Count Comparison with an N-Alkyl Analog

The target compound has a computed topological polar surface area (PSA) of 123.93 Ų and contains 2 hydrogen-bond donors . A simpler analog, S-(2-imino-2-(isopropylamino)ethyl) hydrogen thiosulfate, has a lower PSA (approximately 89–95 Ų, calculated) and only 1 or 2 hydrogen-bond donors, depending on protonation [1]. The higher PSA of 90379-22-9 limits passive blood-brain barrier penetration (typical threshold <90 Ų), making it preferable for peripheral-target studies where CNS exclusion is desired, or conversely, a disadvantage for CNS applications.

ADME Prediction Blood-Brain Barrier Polar Surface Area

Imino Group Basicity Contrast with the Non-Imino Aminoethyl Thiosulfate

While experimental pKa values for 90379-22-9 are not publicly reported, the presence of the imino (C=N) group adjacent to the thiosulfate sulfur implies a conjugate-acid pKa approximately 2–3 units lower than that of a secondary ammonium ion in the corresponding non-imino compound (estimated pKa ~7.5–8.5 for the non-imino analog vs. ~5–6 for the imino form, based on analogous amidine/imino-thioester systems ). This shift means that at physiological pH 7.4, 90379-22-9 predominantly exists as the neutral or partially deprotonated free base, whereas the non-imino analog is predominantly protonated. Consequently, ionization-dependent properties such as aqueous solubility, logD, and salt formation behavior diverge substantially.

Reactivity Prodrug Stability pH-Dependent Speciation

Comparative Metal-Chelation Affinity Within the Aminoalkyl Thiosulfate Series

A study quantifying the complexation of Cu(II), Al(III), and Fe(III) by aminoalkane and cyanoalkane thiosulfates demonstrated that stability constants are highly sensitive to the nature of the N-substituent [1]. Although 90379-22-9 was not included in this study, the structurally closest evaluated compound (an aminoalkyl thiosulfate lacking the imino group) exhibited a log K1 for Cu(II) of approximately 4.8. The incorporation of an imino group and a phenethyl moiety is predicted to either enhance metal binding via additional nitrogen coordination or sterically hinder it, leading to a predicted log K1 shift of at least 0.5–1.0 log units relative to the non-imino comparator [1][2]. This inference is critical when selecting a thiosulfate for metal chelation or radioprotection experiments.

Metal Chelation Radioprotection Analytical Chemistry

Recommended Application Scenarios for S-(2-Imino-2-((2-phenylethyl)amino)ethyl) Hydrogen Thiosulfate Based on Differential Evidence


Peripheral Radioprotection or Metal-Chelation Discovery Programs Requiring Predicted Low CNS Penetration

Based on its computed high PSA (123.93 Ų) and moderate LogP (2.90) , 90379-22-9 is a more appropriate candidate than its lower-PSA analogs when the research requires a thiosulfate that is retained in the periphery (e.g., protecting bone marrow or gut epithelium) without off-target CNS effects. Its predicted pKa also suggests a predominantly neutral species at physiological pH, potentially facilitating passive diffusion into non-CNS tissues.

Analytical Method Development and Quality Control for Imino-Thiosulfate Libraries

The distinct LogP (2.90) and ionizable group pKa (~5–6) provide clear differentiation for reversed-phase LC method development and preparation of selective extraction protocols . When building a library of aminoalkyl thiosulfates, 90379-22-9 can serve as a high-retention marker compound that validates the separation of imino derivatives from the earlier-eluting non-imino amine forms.

Comparative Biochemical Studies of N-Substituent Effects on Metal-Affinity

For laboratories systematically exploring how the N-substituent (phenethyl + imino vs. phenethyl alone vs. isopropyl) modulates the metal-binding stability constants of thiosulfate prodrugs or chelators, 90379-22-9 represents a unique entry point [1]. The class-level inference of a potentially shifted log K1 compared to the non-imino analog allows its use as a probe to test hypotheses about imino-group participation in metal coordination.

Medicinal Chemistry Starting Point for Optimizing Oral Bioavailability of Thiosulfate Prodrugs

The combination of moderate LogP (2.90), moderate PSA, and the predicted neutral speciation at gut pH makes 90379-22-9 a template structure for designing orally absorbable thiosulfate prodrugs. Its phenethyl group may also mimic natural substrates of certain transporters, providing a scaffold for future medicinal chemistry optimization .

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